Acid Violet 5

Übersicht

Beschreibung

. It is commonly used in the textile industry for dyeing fabrics such as silk and wool. The compound is known for its vibrant violet color and is classified under the Colour Index Number 18125 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Acid Violet 5 involves the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction typically occurs under acidic conditions, with sodium nitrite and hydrochloric acid being used for the diazotization step. The resulting diazonium salt is then coupled with a phenolic compound in an alkaline medium to form the final dye .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for commercial use .

Analyse Chemischer Reaktionen

Acid-Base Reactions

Acid Violet 5 undergoes distinct color changes under acidic and alkaline conditions, reflecting alterations in its chromophoric structure ( ):

| Condition | Color Change | Mechanism |

|---|---|---|

| Concentrated H₂SO₄ | Brick red → Red (after dilution) | Protonation of sulfonate groups and disruption of the azo (−N=N−) conjugation. |

| Dilute HCl | Red | Stabilization of the protonated azo form in acidic media. |

| Concentrated NaOH | Red | Deprotonation and potential formation of quinoid structures under basic pH. |

These reactions are reversible, with the dye regenerating its original purple color upon neutralization.

Solubility and Solvent Interactions

This compound exhibits solubility-dependent interactions:

| Solvent | Solubility | Observed Color | Notes |

|---|---|---|---|

| Water | High | Purple | Stabilized by ionic sulfonate groups. |

| Ethanol | Moderate | Red | Reduced polarity disrupts π-conjugation. |

| Nonpolar Solvents | Insoluble | N/A | Limited interaction due to lack of charge. |

The color shifts in ethanol suggest solvent polarity affects the dye’s electronic transitions ( ).

Adsorption and Environmental Fate

This compound’s sulfonate groups facilitate adsorption onto biochar and activated carbon via:

-

Electrostatic interactions with positively charged surfaces.

-

π-π stacking between aromatic dye components and carbon matrices ( ).

| Adsorbent | Capacity (mg/g) | Equilibrium Time | pH Optimum |

|---|---|---|---|

| Activated Carbon | ~7–9 | 30–60 minutes | >7 |

Key Research Gaps

-

Detailed mechanistic studies on this compound’s oxidation/reduction pathways.

-

Quantitative analysis of degradation intermediates and toxicity.

-

Comparative efficiency of AOPs (e.g., ozonation vs. Fenton) for this specific dye.

This synthesis highlights the need for targeted research to elucidate unresolved aspects of this compound’s reactivity and environmental impact.

Wissenschaftliche Forschungsanwendungen

Acid Violet 5 has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in histological staining to visualize cellular structures.

Medicine: Investigated for its potential antimicrobial properties.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Wirkmechanismus

The mechanism of action of Acid Violet 5 involves its interaction with cellular components. The dye binds to proteins and nucleic acids, altering their structure and function. This binding can disrupt cellular processes, leading to antimicrobial effects. The dye’s chromophore structure allows it to absorb light at specific wavelengths, making it useful in various staining and visualization techniques .

Vergleich Mit ähnlichen Verbindungen

Acid Violet 17: Another synthetic dye with similar applications but different chemical structure.

Gentian Violet: A dye with antimicrobial properties, used in medical applications.

Crystal Violet: Commonly used in Gram staining for bacterial classification.

Uniqueness of Acid Violet 5: this compound is unique due to its specific chromophore structure, which provides its distinct violet color. Its stability under various conditions and its ability to bind to different substrates make it versatile for multiple applications .

Biologische Aktivität

Acid Violet 5, also known as Reactive Violet 5 or C.I. Reactive Violet 5, is a synthetic dye commonly used in the textile industry and for biological applications. This article examines its biological activity, including its effects on microorganisms, potential toxicity, and environmental implications.

Chemical Structure and Properties

This compound is an azo dye characterized by its vivid purple color. Its chemical structure includes a diazo group, which is responsible for its staining properties. The compound's molecular formula is C_18H_18N_4NaO_8S, and it has a molecular weight of approximately 466.41 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, it has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 200 mg/L, depending on the strain and environmental conditions .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce toxic effects in mammalian cells. In vitro studies using human cell lines have shown that exposure to concentrations above 100 mg/L leads to reduced cell viability and increased apoptosis rates. The compound's cytotoxic effects are attributed to oxidative stress and the generation of reactive oxygen species (ROS) within cells .

Environmental Impact

This compound poses potential environmental risks due to its persistence in aquatic systems. Studies indicate that the dye can undergo photodegradation under UV light, leading to the formation of toxic by-products. The degradation efficiency varies with pH levels and the presence of catalysts such as titanium dioxide (TiO2). For instance, under optimal conditions (pH 7 and UV irradiation), degradation rates can reach up to 95% within three hours .

Table 2: Photodegradation Efficiency of this compound

| Condition | Degradation Rate (%) |

|---|---|

| pH 3 | 60 |

| pH 7 | 95 |

| pH 9 | 70 |

Case Studies

- Microbial Degradation : A study investigated the microbial degradation of this compound using isolated bacterial strains from contaminated soil. Results showed that certain strains could degrade up to 90% of the dye within seven days, suggesting potential bioremediation applications .

- Toxicological Assessment : A comprehensive toxicological assessment was conducted on this compound to evaluate its safety for cosmetic use. The study concluded that while the dye is effective in hair products, it should be used within regulated concentration limits to minimize cytotoxic effects .

- Adsorption Studies : Research on the adsorption capacity of activated carbon derived from Thevetia peruviana demonstrated that this material could effectively remove this compound from aqueous solutions, achieving up to 98% removal efficiency at optimal conditions .

Eigenschaften

IUPAC Name |

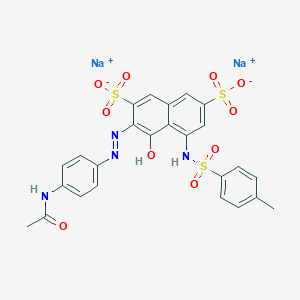

disodium;3-[(4-acetamidophenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O10S3.2Na/c1-14-3-9-19(10-4-14)40(32,33)29-21-13-20(41(34,35)36)11-16-12-22(42(37,38)39)24(25(31)23(16)21)28-27-18-7-5-17(6-8-18)26-15(2)30;;/h3-13,29,31H,1-2H3,(H,26,30)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEGITQOJDSUSE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4Na2O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10130-48-0 | |

| Record name | C.I. Acid Violet 5, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.